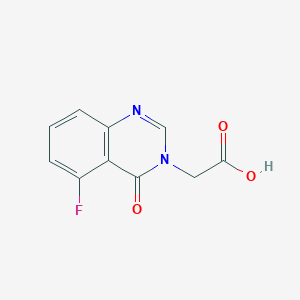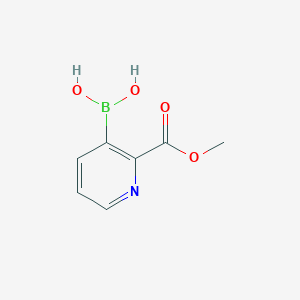
(2-(Methoxycarbonyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxycarbonyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This involves the reaction of a pyridinyl halide with a trialkylborate under metal-halogen exchange conditions.
Directed Ortho-Metallation (DoM): This method uses a substituted pyridine and a trialkylborate under directed ortho-metallation conditions.
Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane using a palladium catalyst.
C-H or C-F Bond Activation: This method employs iridium or rhodium catalysts to activate C-H or C-F bonds followed by borylation.
[4+2] Cycloaddition: This involves a cycloaddition reaction to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Methoxycarbonyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used in coupling reactions.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Resulting from protodeboronation reactions.
Applications De Recherche Scientifique
(2-(Methoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Utilized in the development of therapeutic agents and drug candidates.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2-(Methoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the methoxycarbonyl group.
2-Methoxy-3-pyridinylboronic Acid: Similar but with a different substitution pattern on the pyridine ring.
6-(Methoxycarbonyl)pyridin-3-yl)boronic Acid: Another positional isomer with the methoxycarbonyl group at a different position.
Uniqueness
(2-(Methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxycarbonyl group can also impact its solubility and stability compared to other boronic acids.
Propriétés
Formule moléculaire |
C7H8BNO4 |
|---|---|
Poids moléculaire |
180.96 g/mol |
Nom IUPAC |
(2-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)6-5(8(11)12)3-2-4-9-6/h2-4,11-12H,1H3 |
Clé InChI |
HOHHVJXGJVLBRW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=CC=C1)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


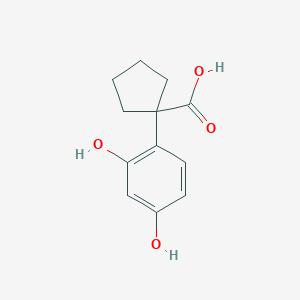

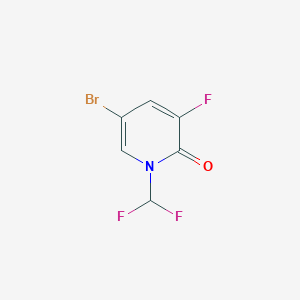
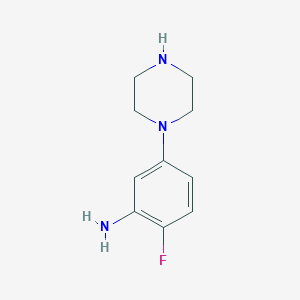
![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
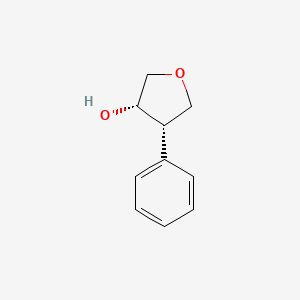
amine hydrochloride](/img/structure/B13475559.png)
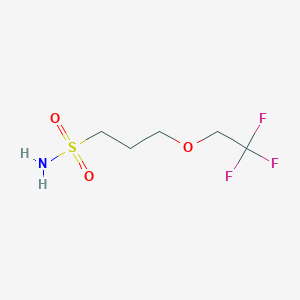
![1-[4-(4-Bromophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13475567.png)
